6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396853-00-1
VCID: VC4500855
InChI: InChI=1S/C19H16N6OS/c1-12-20-8-9-25(12)18-7-6-16(23-24-18)19(26)22-15-5-3-4-14(10-15)17-11-27-13(2)21-17/h3-11H,1-2H3,(H,22,26)
SMILES: CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C
Molecular Formula: C19H16N6OS
Molecular Weight: 376.44

6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide

CAS No.: 1396853-00-1

Cat. No.: VC4500855

Molecular Formula: C19H16N6OS

Molecular Weight: 376.44

* For research use only. Not for human or veterinary use.

6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide - 1396853-00-1

Specification

CAS No. 1396853-00-1
Molecular Formula C19H16N6OS
Molecular Weight 376.44
IUPAC Name 6-(2-methylimidazol-1-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide
Standard InChI InChI=1S/C19H16N6OS/c1-12-20-8-9-25(12)18-7-6-16(23-24-18)19(26)22-15-5-3-4-14(10-15)17-11-27-13(2)21-17/h3-11H,1-2H3,(H,22,26)
Standard InChI Key FHWFGJFGHJAJGP-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s molecular formula is C₁₉H₁₆N₆OS, with a molecular weight of 376.44 g/mol. Key structural features include:

  • A central pyridazine ring (C₄H₃N₂) serving as the scaffold

  • A 2-methylimidazole substituent at position 6 of the pyridazine

  • A carboxamide linker (-NH-C(=O)-) connecting to a phenyl ring

  • A 2-methylthiazole group at the phenyl ring’s para position

The SMILES string CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C encodes this connectivity, while the InChIKey FHWFGJFGHJAJGP-UHFFFAOYSA-N provides a unique stereochemical identifier.

Physicochemical Properties

While experimental data on solubility and stability remain unpublished, predictive models suggest:

  • LogP: Estimated ~2.1 (moderate lipophilicity)

  • Hydrogen Bond Donors: 1 (amide NH)

  • Hydrogen Bond Acceptors: 7 (amide O, pyridazine N, imidazole N, thiazole N/S)

  • Rotatable Bonds: 4 (amide linkage and aryl-aryl connections)

These properties position the compound in chemical space similar to kinase inhibitors, though verification requires experimental studies.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely employs a convergent approach:

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines could generate the pyridazine ring.

  • Imidazole Substitution: Nucleophilic aromatic substitution at pyridazine position 6 using 2-methylimidazole.

  • Carboxamide Coupling: Activation of pyridazine-3-carboxylic acid followed by amide bond formation with 3-(2-methylthiazol-4-yl)aniline.

Key Synthetic Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at pyridazine positions 3 and 6 requires careful protecting group strategies.

  • Amide Bond Stability: The electron-deficient pyridazine ring may necessitate mild coupling reagents (e.g., HATU) to prevent decomposition.

  • Purification: High-performance liquid chromatography (HPLC) is essential due to the compound’s structural similarity to byproducts.

Compound ClassActivity (IC₅₀)Target
Pyridazine-carboxamides12 nMEGFR kinase
Thiazole-imidazole hybrids8 μMStaphylococcus aureus
Aryl pyridazines50 nM5-HT₃ receptor

While direct data for this compound is lacking, its hybrid structure may synergize these activities .

Analytical Characterization Techniques

Structural Elucidation

  • ¹H/¹³C NMR: Critical for verifying substitution patterns and confirming amide bond formation. Predicted shifts:

    • Pyridazine H-5: δ 8.9–9.2 ppm (doublet)

    • Amide NH: δ 10.1–10.5 ppm (broad singlet)

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 377.1382 (calc. 377.1379).

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